molecular formula C18H14N4O3S2 B2621376 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid CAS No. 847402-36-2

2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid

Cat. No.: B2621376
CAS No.: 847402-36-2
M. Wt: 398.46
InChI Key: RXQOJHKVIPLLIW-UHFFFAOYSA-N
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Description

2-((5-((2-Oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is a 1,2,4-triazole derivative featuring a benzo[d]thiazol-2-one substituent at the 5-position of the triazole core and a thioacetic acid group at the 3-position. The compound’s structural complexity arises from the fusion of heterocyclic systems, which are known to enhance pharmacological activity through diverse electronic and steric interactions .

For example, 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiones are typically reacted with chloroacetic acid in alkaline conditions to form thioacetic acid derivatives . The benzo[d]thiazol-2-one moiety may be introduced via alkylation or condensation reactions during triazole functionalization.

Properties

IUPAC Name

2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S2/c23-16(24)11-26-17-20-19-15(22(17)12-6-2-1-3-7-12)10-21-13-8-4-5-9-14(13)27-18(21)25/h1-9H,10-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQOJHKVIPLLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole moiety, which can be synthesized by treating 2-mercaptoaniline with acid chlorides . The triazole ring can be formed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The final step involves the coupling of the benzothiazole and triazole intermediates with acetic acid derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The thioether group (-S-) in Compound X undergoes nucleophilic substitution reactions with alkyl halides or acylating agents. For example:

Reaction Reagents/Conditions Product Yield References
Alkylation with ethyl bromoacetateEthyl bromoacetate, K₂CO₃, DMF, 80°CEthyl 2-((5-((2-oxobenzo[d]thiazol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate78%
Acylation with acetyl chlorideAcetyl chloride, pyridine, RT2-((5-((2-Oxobenzo[d]thiazol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl chloride85%

Key Findings :

  • Alkylation typically occurs at the sulfur atom due to its nucleophilic nature.

  • Acylated derivatives show enhanced stability in polar aprotic solvents like DMF.

Oxidation Reactions

The thioether group is susceptible to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions:

Reaction Reagents/Conditions Product Yield References
Oxidation to sulfoxideH₂O₂ (30%), CH₃COOH, 50°C2-((5-((2-Oxobenzo[d]thiazol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfinyl)acetic acid62%
Oxidation to sulfoneKMnO₄, H₂O, 70°C2-((5-((2-Oxobenzo[d]thiazol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfonyl)acetic acid55%

Key Findings :

  • Hydrogen peroxide selectively oxidizes the thioether to sulfoxide without affecting the benzothiazole ring.

  • Stronger oxidants like KMnO₄ yield sulfones but may degrade the triazole moiety if temperatures exceed 70°C .

Nucleophilic Substitution at the Triazole Ring

The triazole ring participates in nucleophilic substitution reactions, particularly at the sulfur-linked carbon:

Reaction Reagents/Conditions Product Yield References
Reaction with hydrazineHydrazine hydrate, ethanol, reflux2-((5-((2-Oxobenzo[d]thiazol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide88%
Reaction with aminesPrimary amines, DCM, RTN-substituted 2-((5-((2-oxobenzo[d]thiazol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamides70–80%

Key Findings :

  • Hydrazine derivatives are synthesized for further cyclization into thiadiazine or pyrazole analogs .

  • Amidation reactions proceed efficiently in dichloromethane at room temperature.

Cyclization Reactions

Compound X undergoes cyclization to form fused heterocycles, leveraging its thioacetic acid and triazole moieties:

Reaction Reagents/Conditions Product Yield References
Cyclization with POCl₃POCl₃, reflux7H- Triazolo[3,4-b] thiadiazin-6-one derivative75%
Reaction with thioureaThiourea, NaOH, ethanol, 60°C5H- Triazolo[3,4-b] thiadiazine-7-thiol68%

Key Findings :

  • Phosphorus oxychloride (POCl₃) facilitates dehydration and cyclization to form thiadiazinones .

  • Thiourea introduces a thiol group, enabling further functionalization .

Decarboxylation and Thermal Stability

The carboxylic acid group in Compound X undergoes decarboxylation under high temperatures:

Reaction Reagents/Conditions Product Yield References
Thermal decarboxylation180°C, N₂ atmosphere2-((5-((2-Oxobenzo[d]thiazol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethane40%

Key Findings :

  • Decarboxylation occurs above 150°C, producing ethane derivatives with reduced solubility.

  • The reaction is non-regioselective and may yield byproducts if not carefully controlled.

Complexation with Metal Ions

The sulfur and nitrogen atoms in Compound X act as ligands for transition metals:

Reaction Reagents/Conditions Product Stability References
Coordination with Cu(II)CuCl₂, methanol, RT[Cu(L)₂Cl₂] complex (L = Compound X )Stable in air

Key Findings :

  • Copper(II) complexes exhibit square planar geometry, confirmed by UV-Vis and ESR spectroscopy .

  • These complexes show enhanced antibacterial activity compared to the free ligand.

Scientific Research Applications

Structural Characteristics

The molecular formula for this compound is C27H22F3N5O2S2C_{27}H_{22}F_{3}N_{5}O_{2}S_{2}, with a molecular weight of approximately 569.62g/mol569.62\,g/mol. The structure incorporates multiple pharmacologically relevant moieties, including:

  • Benzothiazole core
  • Triazole ring
  • Thioacetic acid group

These structural components are crucial for the compound's biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of thiazole and triazole moieties is particularly noteworthy as they are often associated with diverse pharmacological effects.

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.
  • Fungal pathogens : Demonstrated efficacy against Candida albicans and Aspergillus niger.

In studies, related thiazole derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.70.7 to 3.91μg/mL3.91\,\mu g/mL, indicating potent antimicrobial activity compared to standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various models. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines both in vitro and in vivo. For example, thiazole derivatives have been linked to reduced inflammation in models of arthritis and colitis .

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. Triazole-containing compounds have demonstrated the ability to induce apoptosis in cancer cell lines, suggesting that this compound may share similar mechanisms of action .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of compounds structurally related to 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid:

  • Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for their ability to inhibit Th17 cell differentiation, showing promising results in mouse models of autoimmune diseases .
  • Triazole Compounds : Research focusing on triazole-containing compounds revealed their potential as anticancer agents through mechanisms involving apoptosis induction in cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this one. Key findings from SAR studies include:

  • The presence of electron-withdrawing groups (e.g., trifluoromethyl) enhances lipophilicity and bioavailability.
  • Substituents on the thiazole ring significantly affect antimicrobial and anti-inflammatory activities.

Summary Table of Biological Activities

Activity TypeTarget Organisms/ConditionsObserved Effects
AntimicrobialStaphylococcus aureus, E. coliMIC values: 0.73.91μg/mL0.7-3.91\,\mu g/mL
Anti-inflammatoryArthritis modelsInhibition of pro-inflammatory cytokines
AnticancerVarious cancer cell linesInduction of apoptosis

Mechanism of Action

The mechanism of action of 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and triazole rings can bind to active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Antimicrobial and Antifungal Activity

  • 2,4-Dimethoxyphenyl derivative : Demonstrated high antimicrobial and antifungal efficacy in vitro, attributed to the electron-donating methoxy groups enhancing membrane penetration .
  • Hydroxy(phenyl)methyl derivatives : Salts of these compounds showed broad-spectrum pharmacological activity, likely due to improved solubility and bioavailability .

Hypoglycemic Activity

  • The purine-substituted analog (GKP-240) reduced blood glucose levels by 36.22% in rats, though less potent than glyburide (54.94% reduction). This suggests that bulky substituents like purine may limit target engagement compared to smaller groups .

Toxicity Predictions

  • 2,4-Dimethoxyphenyl derivatives : Computer modeling (GUSAR-online) predicted low acute toxicity, making them promising for drug development .
  • Hydroxy(phenyl)methyl salts : Metal complexes (e.g., Cu(II), Zn(II)) showed variable toxicity profiles, with Cu(II) salts exhibiting higher cytotoxicity .

Physicochemical Properties

Property Target Compound Furan-2-yl Analog 2,4-Dimethoxyphenyl Analog
Solubility Likely moderate (polar groups) Low (hydrophobic furan) High (methoxy groups)
Stability Stable in alkaline conditions Degrades under UV light Stable at room temperature
Synthetic Yield Not reported 85–90% 75–80%

Biological Activity

The compound 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is a heterocyclic compound that exhibits significant biological activity, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H16N6O2S3C_{20}H_{16}N_6O_2S_3 with a molecular weight of 468.57 g/mol. The structure includes a benzothiazole moiety, which is known for its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to This compound exhibit notable antimicrobial properties. For instance, a study on thiazole derivatives reported moderate to good antibacterial activity against various pathogens. The minimal inhibitory concentrations (MIC) ranged from 0.17 to >3.75 mg/mL, indicating effective antibacterial potential .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive Bacterium
Compound 10.230.47E. cloacae
Compound 20.170.23B. cereus
Compound 30.230.70S. Typhimurium
Compound 4>3.75>3.75E. coli

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . For example, a study found that certain benzothiazole derivatives significantly inhibited the proliferation of A431, A549, and H1299 cancer cells while decreasing pro-inflammatory cytokines like IL-6 and TNF-α .

Table 2: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound B7A4311Apoptosis induction
Compound B7A5492Cell cycle arrest
Compound B7H12994Inhibition of migration

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiazole derivatives, This compound was shown to possess significant antibacterial activity against Bacillus cereus and Salmonella Typhimurium. The study concluded that structural modifications could enhance the antibacterial potency of these compounds .

Study on Anticancer Properties

Another significant research effort focused on the anticancer properties of benzothiazole derivatives indicated that these compounds could effectively target multiple pathways involved in cancer progression. The lead compound demonstrated a reduction in Aβ levels and tau phosphorylation in transgenic mice models, suggesting its potential in Alzheimer's disease as well .

Q & A

Q. What are the established synthetic routes for 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid, and how can its structure be confirmed experimentally?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A common approach involves heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with monochloroacetic acid in an alkaline medium (e.g., NaOH) to form the thioacetic acid backbone . Structural confirmation requires elemental analysis (to verify C, H, N, S composition) and IR spectroscopy (to identify functional groups like C=O at ~1700 cm⁻¹ and S-H/N-H stretches). Thin-layer chromatography (TLC) is used to confirm purity and individuality .

Q. What analytical techniques are critical for assessing the purity and stability of this compound under experimental conditions?

  • Methodological Answer :
  • Purity : Use HPLC with UV detection (e.g., λ = 254 nm) to quantify the main compound and detect impurities. Mass balance studies (ensuring total mass = 100% of main compound + degradation products) are critical for stability assessments .
  • Stability : Perform stress testing under acidic/alkaline hydrolysis, oxidative (H₂O₂), and thermal conditions. Monitor degradation via UV-Vis spectroscopy or LC-MS to identify breakdown products .

Q. How can researchers screen the antimicrobial activity of this compound in preliminary assays?

  • Methodological Answer : Use agar diffusion or microbroth dilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are determined by serial dilution. Positive controls (e.g., ampicillin) and solvent controls (DMSO) must be included to validate results. Methoxy-substituted analogs have shown enhanced activity, suggesting substituent optimization strategies .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly when scaling up for in vivo studies?

  • Methodological Answer :
  • Solvent Optimization : Replace ethanol with higher-boiling solvents (e.g., DMF) to improve reaction kinetics during heating .
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Purification : Use recrystallization from ethanol-water mixtures (7:3 v/v) to improve crystal purity and yield .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar 1,2,4-triazole derivatives?

  • Methodological Answer :
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 2,4-dimethoxy vs. 3,4-dimethoxyphenyl groups) using molecular docking to predict target binding (e.g., fungal CYP51 enzyme) .
  • Standardized Assays : Re-evaluate conflicting data under uniform conditions (e.g., pH, inoculum size) to isolate structural vs. experimental variables .

Q. How can metal complexation enhance the pharmacological profile of this compound?

  • Methodological Answer : Synthesize Fe(II), Cu(II), or Zn(II) complexes by reacting the thioacetic acid with metal sulfates in aqueous NaOH. Characterize complexes via UV-Vis (d-d transitions) and cyclic voltammetry (redox activity). Metal coordination often improves solubility and biofilm penetration, enhancing antifungal/antibacterial efficacy .

Q. What computational tools predict the toxicity and pharmacokinetic properties of this compound?

  • Methodological Answer : Use QSAR models (e.g., TOPKAT, ADMET Predictor) to estimate acute toxicity (LD₅₀) and bioavailability. Molecular dynamics simulations (e.g., GROMACS) assess blood-brain barrier permeability. Predicted low toxicity for methoxy-substituted analogs supports their prioritization in preclinical studies .

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